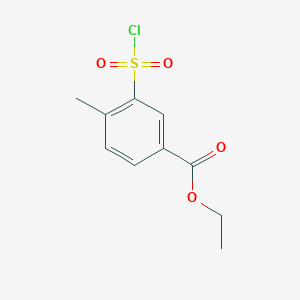![molecular formula C11H13FN2O5S B1517969 2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid CAS No. 1153243-59-4](/img/structure/B1517969.png)
2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid
説明
“2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid” is a chemical compound with the CAS Number: 1153243-59-4 . It has a molecular weight of 304.3 . The IUPAC name for this compound is [({[(4-fluorobenzyl)sulfonyl]amino}acetyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O5S/c12-9-3-1-8(2-4-9)7-20(18,19)14-5-10(15)13-6-11(16)17/h1-4,14H,5-7H2,(H,13,15)(H,16,17) . This code provides a unique representation of the molecule’s structure.
科学的研究の応用
Catalytic Applications
One area of research focuses on the catalytic properties of palladium in the presence of acetic acid for the oxidative condensation of methane to acetic acid. Studies have demonstrated that palladium, in combination with acetic acid, can facilitate the direct, selective conversion of methane into acetic acid under specific conditions, offering a more efficient route for acetic acid production from methane (Periana et al., 2003; Zerella et al., 2006).
Organic Synthesis
In organic synthesis, methanesulfonic acid and its derivatives play a crucial role as intermediates and catalysts. For instance, methanesulfonic acid has been used as an efficient catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing its versatility in facilitating bond formation (Kumar et al., 2008). Additionally, the palladium/acetic acid-catalyzed fluoroalkylation of alkynes with monofluorinated sulfones as pronucleophiles highlights the use of similar chemical frameworks in regio- and stereoselective fluoroalkylation reactions (Ni & Hu, 2009).
Analytical Chemistry
In the domain of analytical chemistry, methodologies for determining potentially genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid have been developed. These methods involve derivatization followed by high-performance liquid chromatography with ultraviolet detection, which is essential for ensuring the safety and purity of pharmaceutical compounds (Zhou et al., 2017).
Chemical Modification and Reactivity
Research on the chemical modification and reactivity of sulfonamides and related compounds includes studies on the effects of sulfhydryl and amino reactive reagents on membrane permeability, illustrating the intricate balance between chemical structure and biological function (Knauf & Rothstein, 1971). Moreover, the study of methanesulfonic acid in reductive ring-opening reactions highlights its utility in synthetic organic chemistry (Zinin et al., 2007).
Safety and Hazards
特性
IUPAC Name |
2-[[2-[(4-fluorophenyl)methylsulfonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-9-3-1-8(2-4-9)7-20(18,19)14-5-10(15)13-6-11(16)17/h1-4,14H,5-7H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMANGVSAFVUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











amine](/img/structure/B1517902.png)




